molecular formula C28H40N2O4 B4115921 N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]

N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]

Cat. No. B4115921
M. Wt: 468.6 g/mol
InChI Key: DYQRVJCUCVEGOM-UHFFFAOYSA-N
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Description

N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide], commonly known as HBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HBA is a bisamide compound that is synthesized through a multi-step process.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Molecular Docking Analysis for Anticancer Activity : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure analyzed. This compound showed potential as an anticancer agent through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Potential Pesticide Applications

  • X-Ray Powder Diffraction Characterization for Pesticide Development : Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide, indicated their potential as pesticides. This was supported by new diffraction data (Olszewska et al., 2009).

Antibacterial, Antifungal, and Anticancer Applications

  • Synthesis and Characterization for Multiple Applications : N-((Diphenylamino)methyl)acetamide and its complexes with certain metals have shown antibacterial, antifungal, and anticancer activities, suggesting a broad spectrum of potential applications for similar acetamide derivatives (Muruganandam et al., 2013).

Photopolymerization and Material Science Applications

  • **Thioxanthone Attached Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator**: A study synthesized a compound with properties similar to N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide], specifically 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide. This compound demonstrated significant potential in photopolymerization, contributing to the development of robust polymer/filler networks with enhanced thermal stability, relevant in material science applications (Batibay et al., 2020).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[6-[[2-(4-propan-2-ylphenoxy)acetyl]amino]hexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O4/c1-21(2)23-9-13-25(14-10-23)33-19-27(31)29-17-7-5-6-8-18-30-28(32)20-34-26-15-11-24(12-16-26)22(3)4/h9-16,21-22H,5-8,17-20H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQRVJCUCVEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCCCCCNC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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